6-Bromo-3,4-diiodoindazole is a chemical compound belonging to the indazole family, characterized by the presence of bromine and iodine substituents on its aromatic ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
6-Bromo-3,4-diiodoindazole can be synthesized through various chemical reactions involving indazole derivatives. The specific synthetic pathways often utilize halogenation techniques to introduce bromine and iodine into the indazole framework.
This compound is classified as a halogenated indazole derivative. It falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon.
The synthesis of 6-Bromo-3,4-diiodoindazole typically involves several key steps:
The molecular structure of 6-Bromo-3,4-diiodoindazole can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement.
6-Bromo-3,4-diiodoindazole can participate in various chemical reactions:
Preliminary studies suggest potential activity against certain cancer cell lines, indicating that this compound may inhibit cellular proliferation through mechanisms similar to other indazole derivatives known for their anticancer properties.
6-Bromo-3,4-diiodoindazole has potential applications in:
Halogenated indazoles constitute a pharmaceutically significant class of heterocyclic compounds, with their medicinal importance established through numerous FDA-approved agents. The indazole scaffold is present in kinase inhibitors such as pazopanib (renal cell carcinoma), axitinib (advanced renal cell carcinoma), and entrectinib (NTRK/ROS1/ALK-positive cancers), where halogen atoms contribute to target binding affinity and metabolic stability [4]. Naturally occurring halogenated indazoles are exceptionally rare, with only three documented examples—nigeglanine, nigellicine, and nigellidine—isolated from Nigella sativa seeds [4]. The strategic incorporation of halogens at specific positions of the indazole nucleus has enabled the optimization of pharmacokinetic profiles in clinical candidates, exemplified by the PI3Kδ inhibitor nemiralisib (phase II for respiratory diseases), which features a chloro substituent at C6 [4]. This historical trajectory underscores halogenated indazoles as privileged pharmacophores in oncology, antimicrobial therapy, and inflammation management.
Table 1: Clinically Significant Halogenated Indazole Derivatives
Compound | Halogenation Pattern | Therapeutic Application | Molecular Targets |
---|---|---|---|
Pazopanib | Chloro (C4') | Renal cell carcinoma | VEGFR, PDGFR, c-Kit |
Axitinib | Fluoro (C6) | Advanced renal cell carcinoma | VEGFR1-3 |
Entrectinib | Chloro (C5) | NTRK/ROS1/ALK-positive cancers | TRKA/B/C, ROS1, ALK |
Nemiralisib | Chloro (C6) | COPD/Asthma (Phase II) | PI3Kδ |
Granisetron | None | Chemotherapy-induced nausea | 5-HT₃ receptor |
The simultaneous introduction of bromine and iodine at adjacent positions (C3/C4) in 6-bromo-3,4-diiodoindazole creates unique electronic and steric perturbations that enhance its utility in drug discovery. Bromine serves as an electronically tunable handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while iodine provides a steric barrier that directs regioselectivity in nucleophilic substitutions [6] [9]. This dual halogenation synergistically influences molecular conformation through:
Synthetic access to 6-bromo-3,4-diiodoindazole typically employs sequential halogenation protocols. Initial bromination at C6 via electrophilic substitution is followed by directed ortho-metalation (DoM) using n-BuLi to generate a C3/C4 dianion, which undergoes iodine quenching [9]. Alternative routes leverage the Debus-Radziszewski reaction for constructing the indazole core pre-halogenated, though yields diminish with increasing halogen size due to steric inhibition [8] [9].
Table 2: Impact of Halogenation Patterns on Antiproliferative Activity in Indazole Derivatives
Compound | C3 Substituent | C6 Substituent | IC₅₀ against 4T1 cells (μM) | Relative Potency vs. 2a |
---|---|---|---|---|
2a | (E)-3,5-Dimethoxystyryl | 4-(4-Methylpiperazin-1-yl)phenyl | >10 | 1× |
2d | (E)-3,5-Dimethoxystyryl | (4-Methylpiperazin-1-yl)methyl | 0.46 ± 0.02 | >21× |
2f | (E)-3,5-Dimethoxystyryl | 3-Cyanophenyl | 0.23 ± 0.03 | >43× |
Data adapted from Wei et al. [1]
The specific positioning of bromine and iodine at C6 and C3/C4 respectively creates distinct reactivity patterns compared to mono-halogenated or symmetrically dihalogenated indazoles. The C6 bromine exhibits enhanced nucleophilic displacement susceptibility due to reduced steric encumbrance compared to C3/C4, while the ortho-diiodo system at C3/C4 enables sequential palladium-catalyzed couplings through differentiated kinetic reactivity [10]. Key comparative observations include:
Positional isomerism profoundly influences physicochemical properties. The 3,4-diiodo substitution creates a 14.7° out-of-plane distortion in the indazole ring observed via X-ray crystallography, reducing π-stacking energy by 3.8 kcal/mol versus 4,7-diiodo isomers [7]. This geometric perturbation enhances aqueous solubility (logS = -4.2) despite increased molecular weight, a phenomenon not observed in mono-halogenated analogues [7] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8